molecular formula C13H21NO2 B3426560 tigloidin CAS No. 533-08-4

tigloidin

Cat. No.: B3426560
CAS No.: 533-08-4
M. Wt: 223.31 g/mol
InChI Key: UVHGSMZRSVGWDJ-RUDMXATFSA-N
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Description

Tigloidin, also known as tigloyl pseudotropine, is a tropane alkaloid with the molecular formula C₁₃H₂₁NO₂. It is an analog of atropine and exhibits anticholinergic activity. This compound is primarily found in certain plants of the Solanaceae family and has been studied for its potential pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tigloidin can be synthesized through the esterification of pseudotropine with tiglic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods

Industrial production of this compound involves the extraction of pseudotropine from plant sources, followed by its esterification with tiglic acid. The process may include purification steps such as recrystallization and chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Tigloidin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a reference compound in the study of tropane alkaloids.

    Biology: Investigated for its effects on biological systems, particularly its anticholinergic activity.

    Medicine: Studied for its potential therapeutic effects, including its use as an anti-Parkinson agent.

    Industry: Utilized in the synthesis of other pharmacologically active compounds

Mechanism of Action

Tigloidin exerts its effects primarily through its anticholinergic activity. It binds to and inhibits acetylcholine receptors, thereby blocking the action of acetylcholine. This inhibition leads to a decrease in parasympathetic nervous system activity, resulting in effects such as reduced salivation and tremor prevention .

Comparison with Similar Compounds

Tigloidin is similar to other tropane alkaloids such as atropine and scopolamine. it has unique properties that distinguish it from these compounds:

List of Similar Compounds

Properties

CAS No.

533-08-4

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (E)-2-methylbut-2-enoate

InChI

InChI=1S/C13H21NO2/c1-4-9(2)13(15)16-12-7-10-5-6-11(8-12)14(10)3/h4,10-12H,5-8H2,1-3H3/b9-4+

InChI Key

UVHGSMZRSVGWDJ-RUDMXATFSA-N

SMILES

CC=C(C)C(=O)OC1CC2CCC(C1)N2C

Isomeric SMILES

C/C=C(\C)/C(=O)OC1CC2CCC(C1)N2C

Canonical SMILES

CC=C(C)C(=O)OC1CC2CCC(C1)N2C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is tigloidine and what is its historical context in medical research?

A1: Tigloidine (also known as tigloyltropeine) is a naturally occurring tropane alkaloid found in plants of the Datura genus . It has been investigated for its potential therapeutic effects, particularly in the context of Parkinson's disease and spasticity .

Q2: How does tigloidine exert its effects on the central nervous system?

A2: While the precise mechanism of action of tigloidine remains incompletely understood, research suggests it may interact with cholinergic systems in the brain, potentially exhibiting anticholinergic properties . This potential anticholinergic activity is thought to contribute to its effects on muscle rigidity and spasticity.

Q3: What is the structural characterization of tigloidine?

A3: Tigloidine's molecular formula is C15H21NO3, and its molecular weight is 263.3 g/mol. Detailed spectroscopic data, including NMR and IR spectra, are needed to fully characterize its structure.

Q4: What are the known sources of tigloidine?

A5: Tigloidine is primarily isolated from plants belonging to the Datura genus, specifically Datura stramonium . It has also been identified in Cyphomandra betacea (tree tomato) .

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